Cas no 25908-92-3 ((+)-tylophorine)

(+)-tylophorine structure
(+)-tylophorine structure
Product name:(+)-tylophorine
CAS No:25908-92-3
MF:C24H27NO4
MW:393.47548
CID:2065210
PubChem ID:5090648

(+)-tylophorine Chemical and Physical Properties

Names and Identifiers

    • (+)-tylophorine
    • (+-)-Tylophorin
    • (+-)-Tylophorine
    • (+/-)-tylophorine
    • (?)-tylohporine
    • (S)-(+)-tylophorine
    • (S)-Tylophorine
    • (±)-Tylophorine
    • 13a(S)-(+)-tylophorine
    • isotylocrebrine
    • rac-tylophorine
    • S-(+)-tylophorine
    • Tylophorine
    • DL-tylophorine
    • 279QJO8N7H
    • Dibenzo(f,H)pyrrolo(1,2-b)isoquinoline, 9,11,12,13,13a,14-hexahydro-2,3,6,7-tetramethoxy-
    • (S)-9,11,12,13,13a,14-Hexahydro-2,3,6,7-tetramethoxydibenzo(f,h)pyrrol o(1,2-b)isoquinoline
    • tylophorine(8ci)
    • UNII-279QJO8N7H
    • 25908-92-3
    • (13Ars)-9,11,12,13,13a,14-hexahydro-2,3,6,7-tetramethoxydibenzo(f,H)pyrrolo(1,2-b)isoquinoline
    • SCHEMBL523626
    • CHEMBL493620
    • Tylophorine DL-form [MI]
    • Tylophorine, (+/-)-
    • FT-0675710
    • (13aS)-2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine
    • Q27254190
    • 2,3,6,7-tetramethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine
    • (+)-Tylophorine
    • BDBM648426
    • US20240033256, Compound 1
    • (+/-)-Tylophorine
    • Inchi: InChI=1S/C24H27NO4/c1-26-21-9-16-15-8-14-6-5-7-25(14)13-20(15)19-12-24(29-4)23(28-3)11-18(19)17(16)10-22(21)27-2/h9-12,14H,5-8,13H2,1-4H3
    • InChI Key: SSEUDFYBEOIWGF-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C2C(=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)OC)OC)OC

Computed Properties

  • Exact Mass: 393.19400834g/mol
  • Monoisotopic Mass: 393.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 573
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.2Ų
  • XLogP3: 4.7

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